N-Boc-2-chloroethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLTXTYDFLHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396531 | |
| Record name | N-Boc-2-chloroethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71999-74-1 | |
| Record name | N-Boc-2-chloroethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Role As a Strategic Intermediate in Complex Molecule Synthesis
N-Boc-2-chloroethylamine serves as a key intermediate in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceuticals and biologically active compounds. myskinrecipes.com Its utility stems from the orthogonal reactivity of its two functional groups. The chlorine atom acts as a good leaving group, susceptible to nucleophilic substitution, while the N-Boc group provides a stable, yet readily cleavable, protection for the amine functionality. This dual nature allows chemists to introduce the ethylamine (B1201723) fragment into a molecule and subsequently unveil the amine for further reactions.
This strategic approach is pivotal in the multi-step synthesis of intricate target molecules. For instance, it is employed in the preparation of precursors for anticancer agents. The chloroethyl moiety can be used to alkylate various substrates, and after a series of transformations, the Boc group can be removed to reveal a primary amine, which can then participate in cyclization reactions or be further functionalized.
Significance of the N Boc Protecting Group in Amine Functionalization Strategies
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis for several key reasons. researchgate.netwikipedia.org Its widespread adoption is due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.netnih.gov This robustness ensures that the amine functionality remains inert while other parts of the molecule undergo chemical modification.
The introduction of the Boc group is typically straightforward, often achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netwikipedia.org Perhaps more importantly, the Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. researchgate.netwikipedia.orgresearchgate.net This acid-lability allows for selective deprotection without disturbing other acid-sensitive functional groups that may be present in the molecule. This "on-off" capability is fundamental to modern synthetic strategies, enabling the construction of complex molecules with high precision and efficiency. rsc.org
Overview of N Boc 2 Chloroethylamine S Utility in Synthetic Pathways
The versatility of N-Boc-2-chloroethylamine is evident in its application across various synthetic pathways. It is a common precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For example, it can be used to synthesize piperazines and other nitrogen-containing heterocycles. google.comgla.ac.uk The general strategy involves an initial nucleophilic substitution at the chlorinated carbon, followed by deprotection of the Boc group and subsequent intramolecular cyclization.
In one documented pathway, this compound is reacted with a suitable nucleophile to form an intermediate, which, after removal of the Boc group, can undergo cyclization to form substituted piperazines. google.com It is also utilized in the synthesis of more complex heterocyclic systems through multi-step sequences. researchgate.netmdpi.com
Furthermore, derivatives of this compound have been investigated for their potential in developing novel therapeutic agents. For example, N-Boc-N,N-bis(2-chloroethyl)amine, a related compound, is a precursor for nitrogen mustards, a class of alkylating agents used in chemotherapy. The Boc group in these molecules serves to temper the reactivity of the nitrogen mustard until it reaches its target.
The strategic application of this compound is a testament to the importance of protecting group chemistry in modern organic synthesis. Its ability to introduce a masked aminoethyl fragment into a molecule makes it an indispensable tool for the efficient and controlled synthesis of complex and valuable compounds.
Synthetic Methodologies for this compound
This compound, formally known as tert-butyl N-(2-chloroethyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. myskinrecipes.com The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and selective functionalization. wikipedia.org This article details the primary synthetic methodologies for its preparation.
Applications of N Boc 2 Chloroethylamine in Research and Development
Role as a Building Block in Pharmaceutical Development
The strategic importance of N-Boc-2-chloroethylamine in pharmaceutical research and development is well-established. It serves as a key intermediate in the synthesis of diverse and complex molecules, particularly those destined for therapeutic applications. The compound's utility lies in the orthogonal reactivity of its two functional groups: the chlorine atom acts as a good leaving group for nucleophilic substitution reactions, while the Boc-protected amine allows for the introduction of a masked aminoethyl moiety into a target molecule. myskinrecipes.com This masked amine can be deprotected at a later synthetic stage for further functionalization, such as intramolecular cyclization to form heterocyclic structures, which are core components of many pharmaceuticals.
This compound is a fundamental intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and drug candidates. myskinrecipes.comnbinno.com Its stability and defined reactivity make it a reliable building block for medicinal chemists aiming to design and optimize potential new drugs. myskinrecipes.com It is frequently employed in the synthesis of molecules targeting a range of diseases, including the development of anticancer agents and enzyme inhibitors. myskinrecipes.com The chloroethyl group can be used to alkylate different substrates, and after subsequent transformations, the Boc group is removed to reveal a primary amine, which can then be used to complete the synthesis of the target API.
Table 1: Examples of Therapeutic Areas Involving Intermediates like this compound
| Therapeutic Area | Role of the Aminoethyl Moiety | Example Compound Classes |
|---|---|---|
| Oncology | Forms part of the pharmacophore in alkylating agents or heterocyclic scaffolds. | Nitrogen Mustards, Piperazine-containing drugs |
| Neurology | Used to construct ligands for CNS receptors. | Aripiprazole, Fluanisone |
This table is illustrative of the types of molecules where the this compound building block is valuable.
Nitrogen mustards are a class of bifunctional alkylating agents known for their cytotoxic properties, which have been harnessed for cancer chemotherapy. wikipedia.org These compounds typically feature a bis(2-chloroethyl)amino group. wikipedia.org While direct synthesis from this compound is a logical extension of its chemistry, its more significant role is in the broader strategy of using Boc protection to modulate the synthesis and reactivity of these potent compounds. For instance, the related precursor, N-Boc-N,N-bis(2-chloroethyl)amine, is a clear example of a Boc-protected nitrogen mustard. The Boc group serves to temper the high reactivity of the nitrogen mustard, acting as a protecting group during synthesis or as part of a prodrug strategy to reduce systemic toxicity. This approach is also seen in the synthesis of derivatives of existing nitrogen mustard drugs like melphalan, where the parent molecule is first Boc-protected to allow for further chemical modification. uni-regensburg.de
The use of a Boc group is a cornerstone of prodrug design, a strategy used to overcome undesirable drug properties by masking a functional group with a temporary moiety that is cleaved in vivo to release the active drug. The Boc-protected amine in this compound exemplifies this principle. By incorporating this building block, medicinal chemists can create a latent therapeutic agent where the amine functionality is masked. This masking can improve properties such as stability, solubility, or membrane permeability. The Boc group can be designed to be cleaved enzymatically or under specific physiological pH conditions, releasing the active amine-containing drug at its target site. uni-regensburg.de This strategy of temporarily protecting a key functional group is fundamental to creating prodrugs that can deliver a therapeutic agent more effectively. uni-regensburg.de
Utilization in Agrochemical Synthesis Research
Despite its wide application in pharmaceutical synthesis, there is limited available information in scientific literature and patent databases detailing the specific use of this compound as a key intermediate in agrochemical synthesis research. The focus of its documented applications remains predominantly within the realm of medicinal chemistry and pharmaceuticals.
Application in Functional Material Science
Information regarding the application of this compound in the field of functional material science is not widely available in the public domain.
Chitosan (B1678972) is a biopolymer with reactive primary amino groups that are common sites for chemical modification to alter its physical properties and create new functional materials. nih.gov In principle, an alkylating agent like this compound could be used to graft protected aminoethyl side chains onto the chitosan backbone. Such a modification would introduce a spacer arm with a terminal amine that could be deprotected for further functionalization. However, specific examples or detailed research studies documenting the use of this compound for the chemical modification of chitosan or other polymeric materials are not readily found in published scientific literature.
Derivatization of Carbon-based Nanomaterials (e.g., Graphene Oxide)
The functionalization of carbon-based nanomaterials like graphene oxide (GO) is crucial for tuning their properties and enabling their application in diverse fields, including electronics, materials science, and biomedicine. This compound serves as a valuable reagent for introducing amino functionalities onto the surface of these materials, which can then be used for further conjugation or to alter the material's characteristics.
The surface of graphene oxide is decorated with various oxygen-containing functional groups, primarily hydroxyl (–OH) and epoxy (C-O-C) groups on the basal plane, and carboxylic acid (–COOH) groups at the edges. These groups provide reactive sites for covalent modification.
Reaction with Hydroxyl Groups:
The hydroxyl groups on the GO surface can be deprotonated under basic conditions to form alkoxides. These alkoxides can then act as nucleophiles and react with the electrophilic chloroethyl group of this compound in a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This reaction results in the formation of an ether linkage, covalently attaching the N-Boc-2-aminoethyl moiety to the GO surface. The tert-butoxycarbonyl (Boc) protecting group can subsequently be removed under acidic conditions to expose the primary amine for further reactions.
Reaction with Epoxy Groups:
The epoxy groups on the GO surface can undergo ring-opening reactions with amines. While the amine in this compound is protected, the chloroethyl group is not the primary reactive site for this transformation. However, in principle, after deprotection of the amine, the resulting aminoethyl-functionalized GO could be further modified. A more direct approach involves the initial reaction of a diamine with the epoxy groups, followed by subsequent modification, a strategy for which this compound could be a precursor in solution-phase synthesis before attachment to GO.
The introduction of N-Boc-2-aminoethyl groups onto the GO surface can significantly alter its properties. The presence of the protected amine can increase the dispersibility of GO in organic solvents. Subsequent deprotection to reveal the primary amine enhances hydrophilicity and provides a reactive handle for the covalent attachment of other molecules, such as fluorescent dyes, polymers, or biomolecules.
| Functional Group on Graphene Oxide | Plausible Reaction with this compound | Resulting Linkage |
| Hydroxyl (–OH) | Williamson Ether Synthesis | Ether (–O–) |
| Carboxylic Acid (–COOH) | Esterification (less common for this reagent) | Ester (–COO–) |
| Epoxy (C-O-C) | Ring-opening (indirectly relevant) | Carbon-Nitrogen (C-N) |
Use as a Derivatizing Reagent in Analytical and Biochemical Studies
In analytical and biochemical studies, derivatization is a common strategy to enhance the detectability of analytes, improve their chromatographic separation, or introduce new functionalities for further conjugation. This compound, with its protected amine and reactive chloride, is a useful tool in this context, acting as a linker or spacer to introduce a primary amine function onto a molecule of interest.
One notable application is in the synthesis of fluorescent probes for biochemical analysis. For example, this compound has been used in the synthesis of a fluorescently labeled probe designed to study the binding of drugs to their protein targets. In a multi-step synthesis, this compound is first coupled to a pharmacophore—the part of a drug molecule responsible for its biological activity. This reaction typically proceeds via nucleophilic substitution, where a nucleophilic site on the pharmacophore displaces the chloride from this compound.
Following the coupling reaction, the Boc protecting group is removed using acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This newly introduced amine then serves as a reactive handle for the attachment of a fluorophore (a fluorescent molecule). The resulting fluorescent probe can be used in various assays, such as fluorescence polarization or fluorescence resonance energy transfer (FRET), to study drug-protein interactions with high sensitivity.
The use of this compound as a derivatizing reagent offers several advantages:
Introduction of a Reactive Handle: It allows for the introduction of a primary amine at a specific position in a molecule, which can then be used for a variety of subsequent conjugation reactions.
Controlled Reactivity: The Boc protecting group ensures that the amine functionality remains inert during the initial coupling step, preventing unwanted side reactions. The protecting group can be easily removed under specific conditions when the amine is needed for the next reaction.
Spacer Arm: The ethyl chain of the reagent acts as a short spacer arm, which can be beneficial in reducing steric hindrance between the molecule of interest and the attached label (e.g., a fluorophore or a solid support).
While not a traditional derivatizing agent for routine analysis in techniques like HPLC or GC-MS to enhance volatility or detectability of small molecules, its utility lies in the targeted synthesis of complex analytical tools and bioconjugates.
| Step | Description | Reagents |
| 1. Coupling | This compound is attached to a molecule of interest (e.g., a pharmacophore) via its chloroethyl group. | Base (e.g., K₂CO₃, Et₃N) |
| 2. Deprotection | The Boc protecting group is removed to expose the primary amine. | Acid (e.g., TFA, HCl) |
| 3. Labeling | The exposed amine is reacted with a labeling reagent (e.g., a fluorophore, biotin). | Amine-reactive labeling reagent |
Mechanistic Investigations of Reactions Involving N Boc 2 Chloroethylamine
Elucidation of Reaction Pathways and Identification of Key Intermediates
The primary reaction pathway for 2-chloroethylamines involves intramolecular cyclization through neighboring group participation. In the case of N-Boc-2-chloroethylamine, the nitrogen atom, despite being part of a less nucleophilic carbamate (B1207046) group compared to an alkyl amine, can displace the chloride ion to form a highly reactive, three-membered cyclic intermediate.
Aziridinium (B1262131) Ion Formation and N-Boc-Aziridine
The core of this compound's reactivity lies in its ability to form a strained three-membered ring. This intramolecular nucleophilic substitution leads to the formation of an N-Boc-aziridinium ion as a transient, highly electrophilic intermediate. This species is readily attacked by nucleophiles. In the absence of other strong nucleophiles, the loss of a proton (or capture of the displaced chloride) results in the formation of neutral N-Boc-aziridine.
This pathway is analogous to that of other nitrogen mustards and substituted 2-chloroethylamines, which are known to cyclize into reactive aziridinium ions that can subsequently alkylate nucleophiles. The formation of these bicyclic aziridinium ions can also occur from substituted aziridines that have a leaving group on a side chain, which are then opened by nucleophiles to yield substituted aza-rings mdpi.com.
Ring-Opening of N-Boc-Aziridine
Once formed, N-Boc-aziridine is a versatile intermediate. While more stable than an unactivated aziridine (B145994), the Boc group is sufficiently electron-withdrawing to activate the ring towards nucleophilic attack, even without acid catalysis le.ac.uk. However, the ring is more commonly "activated" by treatment with electrophiles or acids, which protonate or coordinate to the nitrogen, making the ring carbons more susceptible to attack.
The subsequent ring-opening of the N-Boc-aziridinium intermediate by a nucleophile is a crucial step that dictates the final product structure. This reaction typically proceeds via an SN2 mechanism, resulting in two possible regioisomers, depending on which of the two ring carbons is attacked mdpi.comnih.gov.
Pathway A: Nucleophilic attack at the less substituted carbon. This is often favored with soft or sterically hindered nucleophiles.
Pathway B: Nucleophilic attack at the more substituted carbon. This can be favored under conditions that promote some SN1-like character at a stabilized carbon center.
Studies on activated aziridine-2-carboxylates, for example, have shown that nucleophilic attack by fluoride (B91410) occurs exclusively at the more substituted carbon atom nih.gov. In contrast, ring-opening with thiols is often fully regioselective with the attack occurring on the less substituted carbon mdpi.com.
Alternative Pathways
Under strongly basic conditions, an alternative mechanism involving the N-Boc group itself has been proposed for Boc-carbamates. This pathway involves the deprotonation of the N-H moiety, followed by the elimination of the tert-butoxide anion to form a reactive isocyanate intermediate. This intermediate can then be trapped by nucleophiles such as amines or alcohols researchgate.net. While intramolecular cyclization is typically dominant for this compound, this alternative pathway could be relevant under specific conditions.
Kinetic Studies of this compound Transformations
While specific kinetic data for the intramolecular cyclization of this compound are not extensively detailed in the literature, significant kinetic studies have been performed on a key transformation of this and related molecules: the acid-catalyzed cleavage of the N-Boc protecting group. This deprotection is often a necessary step in synthetic sequences involving this reagent.
Kinetic studies on the deprotection of various N-Boc protected amines using hydrochloric acid (HCl) in a toluene (B28343) and isopropanol (B130326) solvent mixture revealed that the reaction rate has a second-order dependence on the concentration of HCl acs.orgnih.govscribd.comresearchgate.net. This second-order kinetic dependence was observed for different substrates and with various strong acids, including sulfuric acid and methanesulfonic acid acs.orgnih.govresearchgate.net.
The proposed mechanism to explain this observation involves two key steps:
A rapid, reversible protonation of the carbonyl oxygen of the Boc group by a molecule of acid.
A rate-limiting fragmentation of the protonated carbamate. This step is catalyzed by a second molecule of acid (general acid catalysis), which facilitates the separation of the reversibly formed ion-molecule pair acs.orgnih.gov.
This mechanism results in an apparent third-order rate law, Rate = k[Boc-amine][Acid]², which is consistent with the experimental observations.
| Acid Catalyst | Molar Equivalents Used | Solvent System | Temperature (°C) | Observed Kinetic Order in Acid | Reference |
|---|---|---|---|---|---|
| Hydrochloric Acid (HCl) | 3.2 - 6.0 | Toluene/Isopropanol | 30 - 50 | Second | acs.org |
| Sulfuric Acid (H₂SO₄) | Not Specified | Toluene/Isopropanol | 50 | Second | scribd.com |
| Methane Sulfonic Acid (MSA) | Not Specified | Toluene/Isopropanol | 50 | Second | scribd.com |
| Trifluoroacetic Acid (TFA) | Large Excess | Toluene/Isopropanol | 50 | Inverse dependence on trifluoroacetate | nih.gov |
This table summarizes kinetic findings for the deprotection of N-Boc amines, a key reaction class for this compound. Data is synthesized from studies on analogous compounds.
Influence of Reaction Parameters on Mechanism and Stereoselectivity
The reaction pathways of this compound and its subsequent intermediates are highly sensitive to various reaction parameters, which can be tuned to control the outcome, including the regioselectivity and stereoselectivity of the products.
Influence of Acid/Base
Acidic Conditions: As detailed in the kinetic studies, strong acidic conditions are primarily used to effect the cleavage of the N-Boc group researchgate.net. The rate of this deprotection is directly influenced by the concentration and strength of the acid acs.org. Acid catalysis is also crucial for activating the N-Boc-aziridine intermediate for ring-opening. Protonation of the aziridine nitrogen enhances the electrophilicity of the ring carbons.
Basic Conditions: The intramolecular cyclization to form the aziridine is typically favored under neutral or mildly basic conditions. Strong bases, however, may promote competing elimination (E2) reactions to form N-Boc-vinylamine.
Influence of Solvent
The choice of solvent plays a critical role. For the intramolecular SN2 cyclization, polar aprotic solvents can enhance the rate by solvating the counter-ion without strongly hydrogen-bonding to the nitrogen nucleophile. For subsequent ring-opening reactions, the solvent can influence the stability of charged intermediates and the nucleophilicity of the attacking species. Furthermore, thermal deprotection of N-Boc groups has been shown to be effective in polar solvents like methanol (B129727) or trifluoroethanol at elevated temperatures, offering an alternative to acid-catalyzed methods acs.org.
Influence on Stereoselectivity
The stereochemical outcome of reactions involving this compound is most relevant after the formation of the chiral N-Boc-aziridine intermediate (if substituents create a chiral center). The ring-opening of this aziridine is a stereospecific process.
SN2 Mechanism: The ring-opening of the corresponding aziridinium ion is typically an SN2-type reaction. This means the nucleophile attacks the carbon from the side opposite to the C-N bond, leading to an inversion of configuration at the center of attack. This stereospecificity is crucial for controlling the stereochemistry of the final product mdpi.com.
Regioselectivity: The choice of nucleophile and the substitution pattern on the aziridine ring dictate the regioselectivity of the ring-opening. As previously noted, nucleophilic attack can occur at either of the two aziridine carbons nih.gov. For N-activated aziridines, electronic effects often direct the nucleophile to the carbon that can better stabilize a partial positive charge in the transition state. For instance, studies on N-Boc-aziridines have shown that the regiochemical pathway is highly dependent on the substituents and the nature of the attacking nucleophile nih.govresearchgate.net.
| Parameter | Effect on Intramolecular Cyclization | Effect on N-Boc-Aziridine Ring Opening | Effect on N-Boc Deprotection |
|---|---|---|---|
| pH | Favored under neutral/mildly basic conditions | Acid catalysis activates the ring for attack | Requires strong acid; rate is second-order in [Acid] |
| Solvent Polarity | Polar aprotic solvents can increase the rate | Can influence nucleophilicity and stabilize intermediates | Polar solvents (e.g., MeOH, TFE) can facilitate thermal deprotection |
| Nucleophile | Not applicable (intramolecular) | Determines the product; influences regioselectivity (steric/electronic factors) | Not applicable |
| Temperature | Higher temperature generally increases the rate | Can affect regioselectivity | Higher temperature enables thermal deprotection, avoiding acid |
Advanced Analytical Methodologies for N Boc 2 Chloroethylamine and Its Synthetic Intermediates/products
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatography is the cornerstone of purity assessment for N-Boc-2-chloroethylamine, providing the means to separate the target compound from starting materials, by-products, and degradation products. High-performance liquid chromatography (HPLC) is often preferred over methods like thin-layer chromatography (TLC) for its superior separation efficiency and quantitative accuracy.
Developing a robust HPLC method is fundamental for accurately determining the purity of this compound. The process involves a systematic optimization of chromatographic conditions to achieve adequate separation of all relevant compounds.
Method Development: A typical method development strategy for this compound would involve selecting a suitable stationary phase, mobile phase, and detector. Given the compound's structure, a reversed-phase column, such as a C18 or a cyano (CN) column, is often effective. google.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.comresearchgate.net The pH of the aqueous phase and the gradient or isocratic elution profile are optimized to achieve the best resolution between the main peak and any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the carbamate (B1207046) group possesses a chromophore, although at a lower wavelength.
A representative set of HPLC conditions, adapted from methodologies for similar chloroethylamine compounds, is outlined below. google.com
| Parameter | Condition |
| Instrument | High Performance Liquid Chromatograph with UV Detector |
| Column | Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10mM Potassium Phosphate Dibasic (K₂HPO₄), pH adjusted to 8.0 |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | ~210 nm |
| Injection Volume | 10-20 µL |
Method Validation: Once developed, the HPLC method must be validated to ensure it is suitable for its intended purpose. Validation demonstrates that the method is accurate, precise, specific, and robust. Key validation parameters are established in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.net
For more complex analyses, such as identifying unknown impurities or quantifying trace-level genotoxic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is the technique of choice. nih.gov This method combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.
Applications in Characterization: LC-MS can provide the molecular weight of this compound and its related substances, aiding in their structural confirmation. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) of approximately 180.07 (for [M+H]⁺, C₇H₁₅ClNO₂⁺). nih.gov
Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and is crucial for impurity characterization and quantification. nih.gov In this technique, a specific parent ion is selected and fragmented to produce characteristic daughter ions. By monitoring specific parent-to-daughter ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can detect and quantify analytes at very low levels, even in complex matrices. researchgate.net This is particularly important for controlling potentially genotoxic impurities, such as unreacted 2-chloroethylamine (B1212225) or related chloroalkylamines. researchgate.netresearchgate.net
A representative UHPLC-MS/MS method for a related chloroethylamine impurity demonstrates the sensitivity of this technique. researchgate.net
| Parameter | Condition |
| Instrument | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | ACE 3 C18 (100 mm x 4.6 mm, 3.0 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectroscopic Characterization Techniques for Structural Confirmation in Research
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary information to confirm the molecule's identity and structure.
Nuclear Magnetic Resonance (¹H NMR): Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum shows characteristic signals that confirm the presence of both the Boc protecting group and the chloroethyl chain.
Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group is a key diagnostic peak for confirming the presence of the Boc group.
Mass Spectrometry (MS): As mentioned, MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
The table below summarizes the key expected signals for the structural confirmation of this compound.
| Technique | Key Signal/Peak | Structural Interpretation |
| ¹H NMR | δ ≈ 1.4 ppm (singlet, 9H) | tert-butyl protons of the Boc group: -C(CH₃)₃ |
| δ ≈ 3.4–3.6 ppm (multiplet, 2H) | Methylene protons adjacent to chlorine: -CH₂Cl | |
| δ ≈ 3.2–3.3 ppm (multiplet, 2H) | Methylene protons adjacent to nitrogen: -NHCH₂- | |
| FT-IR | ≈ 1680–1720 cm⁻¹ | Carbonyl (C=O) stretching vibration of the carbamate |
| Mass Spec. | m/z ≈ 180.07 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule |
Method Validation for Quantitative Analysis in Research and Manufacturing Settings
Validation is the formal process of proving that an analytical method is reliable, reproducible, and accurate for its intended use. For this compound, this applies to methods used for release testing in manufacturing as well as for quantitative studies in research. The validation is performed according to established protocols, such as those from the ICH. researchgate.net
The core parameters evaluated during method validation include:
Accuracy: The closeness of the test results to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte in a sample matrix. google.comresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability and intermediate precision.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. google.comresearchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
The table below provides typical acceptance criteria for these validation parameters.
| Validation Parameter | Typical Acceptance Criteria |
| Accuracy | Recovery typically within 98.0% - 102.0% for assay; may be wider for trace impurities. google.com |
| Precision (RSD) | ≤ 2.0% for assay of the main component. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999. google.com |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Theoretical and Computational Chemistry Studies of N Boc 2 Chloroethylamine
Quantum Mechanical Calculations on Reactivity and Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of N-Boc-2-chloroethylamine. These calculations provide a quantitative description of the molecule's electronic distribution, which is fundamental to its reactivity.
The presence of the electron-withdrawing Boc (tert-butoxycarbonyl) group and the electronegative chlorine atom significantly influences the electronic properties of the molecule. The nitrogen atom of the carbamate (B1207046) is rendered less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Conversely, the carbon atom attached to the chlorine is an electrophilic center, susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method of Calculation |
| Dipole Moment | Value not available in searched literature | DFT/B3LYP/6-31G |
| HOMO Energy | Value not available in searched literature | DFT/B3LYP/6-31G |
| LUMO Energy | Value not available in searched literature | DFT/B3LYP/6-31G |
| Mulliken Atomic Charges | ||
| N1 | Value not available in searched literature | DFT/B3LYP/6-31G |
| C(carbonyl) | Value not available in searched literature | DFT/B3LYP/6-31G |
| O(carbonyl) | Value not available in searched literature | DFT/B3LYP/6-31G |
| C(alpha to N) | Value not available in searched literature | DFT/B3LYP/6-31G |
| C(beta to N) | Value not available in searched literature | DFT/B3LYP/6-31G |
| Cl | Value not available in searched literature | DFT/B3LYP/6-31G* |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The flexibility of the ethylamine (B1201723) chain in this compound allows it to adopt various conformations in solution. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of the molecule and for understanding its interactions with solvent molecules and other reactants.
MD simulations can reveal the preferred dihedral angles of the carbon-carbon and carbon-nitrogen bonds, identifying the most stable conformers and the energy barriers between them. This information is critical, as the reactivity of the molecule can be highly dependent on its conformation. For instance, an anti-periplanar arrangement of the amino and chloro groups might be required for an efficient intramolecular cyclization reaction.
Furthermore, MD simulations can provide insights into the solvation of this compound, showing how solvent molecules arrange themselves around the solute and how they influence its conformational preferences and reactivity through intermolecular interactions such as hydrogen bonding.
Table 2: Key Conformational Dihedral Angles in this compound
| Dihedral Angle | Predicted Stable Conformations (degrees) | Simulation Conditions |
| O=C-N-C | Data not available in searched literature | MD simulation in water |
| C-N-C-C | Data not available in searched literature | MD simulation in water |
| N-C-C-Cl | Data not available in searched literature | MD simulation in water |
Computational Predictions of Reaction Mechanisms and Transition States
A significant application of computational chemistry in the study of this compound is the prediction of reaction mechanisms and the characterization of transition states. This is particularly relevant for understanding its role in the synthesis of nitrogen-containing heterocycles, a common application of this compound.
One of the key reactions of this compound is its intramolecular cyclization to form N-Boc-aziridine. This reaction is thought to proceed via an initial deprotonation of the carbamate nitrogen, followed by an intramolecular nucleophilic substitution where the nitrogen anion displaces the chloride ion. Computational studies can model this entire process, calculating the activation energies for each step and identifying the structure of the transition state.
By comparing the energy profiles of different possible reaction pathways, computational chemistry can help to determine the most likely mechanism. For example, it can be used to assess whether the cyclization is a concerted process or if it proceeds through a distinct intermediate.
Table 3: Calculated Activation Energies for the Intramolecular Cyclization of this compound
| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |
| Deprotonation of N-H | Data not available in searched literature | DFT (with solvent model) |
| Intramolecular N-alkylation (SN2) | Data not available in searched literature | DFT (with solvent model) |
Note: Detailed computational studies on the reaction mechanisms of this compound, including transition state analyses, are not widely available in published literature. The table serves as an example of the expected outcomes from such research.
Safety Protocols and Environmental Considerations in Academic Handling
Best Practices for Laboratory Handling and Storage in Research Settings
Proper handling and storage of N-Boc-2-chloroethylamine are critical to maintain its integrity and prevent accidental exposure. fishersci.com All work with this compound should be conducted within a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Researchers must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Direct contact with skin and eyes should be strictly avoided. fishersci.com
Storage conditions are crucial for preserving the compound's stability. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. fishersci.com The optimal storage temperature is in a freezer at or below -20°C. aablocks.combldpharm.com Storing the compound under an inert atmosphere, such as nitrogen, is also recommended to prevent degradation, specifically the hydrolysis of the Boc-protecting group.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Temperature | ≤ -20°C (Freezer) | To ensure chemical stability and prevent degradation. | aablocks.combldpharm.com |
| Atmosphere | Inert gas (e.g., Nitrogen) | To prevent hydrolysis of the Boc-protecting group. | |
| Container | Tightly sealed | To prevent moisture ingress and contamination. | fishersci.com |
Management and Disposal of Research-Related Chemical Waste
Chemical waste generators are responsible for correctly classifying and managing hazardous waste according to local, regional, and national regulations. fishersci.com this compound and any materials contaminated with it must be treated as hazardous waste and should not be disposed of down the drain. fishersci.comlabmanager.com
As a chlorinated organic compound, waste containing this compound requires specific disposal procedures. tandfonline.comreddit.com Halogenated and non-halogenated organic solvent wastes should be collected in separate, clearly labeled containers to facilitate proper disposal. oc-praktikum.deoc-praktikum.de The high-temperature incineration in specialized facilities is a common method for the disposal of chlorinated organic residues. tandfonline.comreddit.com This process decomposes the waste into gaseous byproducts. tandfonline.com A critical step in this process is the scrubbing of the exhaust gases to remove hydrogen chloride (HCl), thereby preventing atmospheric pollution. tandfonline.comreddit.com
All contaminated labware, such as glassware and disposable equipment, should be decontaminated or disposed of as solid hazardous waste. Spills should be cleaned up promptly by sweeping the solid material into a suitable container for disposal. fishersci.com
Mitigation Strategies for Environmental Impact in Laboratory Synthesis
In line with the principles of green chemistry, academic researchers should aim to minimize the environmental impact of syntheses involving this compound. rsc.orgresearchgate.net This involves designing synthetic routes that maximize atom economy, reduce waste, and use less hazardous substances. rsc.org
Key mitigation strategies include:
Solvent Choice and Recycling: Whenever possible, reactions should be designed to use more environmentally benign solvents. The number of different solvents used should be minimized to make recycling more feasible. oc-praktikum.de For instance, separately collecting halogenated hydrocarbon waste allows for easier recycling by distillation. oc-praktikum.de
Reaction Conditions: Employing reaction conditions that improve efficiency and yield, such as the use of catalysts, can reduce the amount of starting material needed and the quantity of waste generated. mdpi.com Microwave-assisted synthesis, for example, can sometimes lead to shorter reaction times and higher yields. rsc.org
Waste Minimization: The primary goal of green chemistry is to prevent the formation of waste. rsc.org This can be achieved by optimizing reaction stoichiometry and exploring one-pot syntheses to reduce the number of workup and purification steps, which are major sources of waste.
By integrating these safety protocols and environmental considerations into laboratory practice, researchers can responsibly handle this compound, ensuring both personal safety and environmental stewardship.
Q & A
Q. Methodological Insight :
- Temperature and Time : Protocol A achieves higher yields in shorter timeframes, suggesting kinetic advantages at lower temperatures.
- Stoichiometry : Protocol A uses a slight excess of Boc₂O (15.3 mmol vs. 17.0 mmol of 2-chloroethylamine), while Protocol B employs a 1:1.1 ratio. Adjusting stoichiometry may reduce side reactions like Boc-group hydrolysis.
- Workup : Both protocols use aqueous extraction and drying (Na₂SO₄), but extended reaction times in Protocol B may require stricter inert conditions to prevent degradation.
How can researchers resolve contradictions in reported yields for this compound synthesis?
Advanced Research Question
Discrepancies in yields (e.g., 97% vs. 99%) may arise from:
Q. Critical Analysis Framework :
Reproduce Conditions : Validate inert atmosphere integrity (N₂ flow rate, solvent dryness).
Quantify Byproducts : Use GC-MS or NMR to identify impurities (e.g., unreacted 2-chloroethylamine).
Kinetic Profiling : Monitor reaction progress at intervals to identify optimal termination points .
What spectroscopic techniques are most reliable for characterizing this compound?
Basic Question
- ¹H NMR : Key signals include:
- Boc group: δ 1.4 ppm (singlet, 9H, C(CH₃)₃).
- Chloroethyl chain: δ 3.4–3.6 ppm (t, 2H, CH₂Cl) and δ 3.2–3.3 ppm (m, 2H, NHCH₂).
- FT-IR : Confirm Boc group via C=O stretch ~1680–1720 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 195.1 (M+H⁺) for C₇H₁₄ClNO₂ .
Validation Tip : Cross-reference with NIST spectral databases to rule out solvent or degradation artifacts .
How does the Boc protection strategy impact downstream applications of 2-chloroethylamine?
Advanced Research Question
The Boc group serves two roles:
Amine Protection : Prevents undesired nucleophilic reactions during coupling steps (e.g., in peptide synthesis).
Controlled Deprotection : Acid-labile Boc groups (e.g., TFA) enable selective removal without affecting the chloroethyl moiety.
Q. Challenges :
- Stability : The chloroethyl group may undergo elimination under strong acidic/basic conditions.
- Side Reactions : Residual Et₃N from synthesis could interfere with metal-catalyzed cross-couplings.
Q. Mitigation :
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove triethylamine hydrochloride .
- Test deprotection conditions (e.g., HCl/dioxane vs. TFA) to optimize yield in target reactions .
What are the safety considerations for handling this compound in lab settings?
Basic Question
- Toxicity : Limited data, but structural analogs (e.g., chloroethylamines) are potential alkylating agents.
- Handling :
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/contact; wash thoroughly after handling .
- Storage : Keep under N₂ at –20°C to prevent Boc-group hydrolysis.
Q. Documentation :
- Refer to Safety Data Sheets (SDS) for analogs (e.g., N,N-dimethylphenethylamine hydrochloride) to infer risks .
How can researchers design experiments to study the reactivity of the chloroethyl moiety in this compound?
Advanced Research Question
Experimental Design :
Nucleophilic Substitution : React with NaN₃ or KCN to assess Sₙ2 reactivity. Monitor via ¹H NMR for CH₂Cl → CH₂X conversion.
Elimination Studies : Expose to strong bases (e.g., DBU) and track ethylene formation via GC.
Cross-Coupling : Test Suzuki-Miyaura reactions using Pd catalysts to functionalize the chloroethyl group.
Q. Data Interpretation :
- Compare kinetics with unprotected 2-chloroethylamine to evaluate Boc’s steric/electronic effects.
- Use computational methods (DFT) to model transition states and rationalize reactivity trends .
What are the limitations of using this compound in multi-step syntheses?
Advanced Research Question
- Boc Deprotection Constraints : Acidic conditions may protonate sensitive substrates (e.g., enolates).
- Competing Pathways : The chloroethyl group may participate in unintended reactions (e.g., cyclization with free amines).
Case Study :
In peptide synthesis, premature deprotection can lead to intrachain alkylation. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
